molecular formula C8H13F3O2 B3002486 (2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid CAS No. 2248174-54-9

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid

Cat. No.: B3002486
CAS No.: 2248174-54-9
M. Wt: 198.185
InChI Key: ARFJJUAHCWNAEH-RXMQYKEDSA-N
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Description

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid is an organic compound characterized by the presence of trifluoromethyl groups and a chiral center at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of a suitable alkene with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to significant biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorohexane sulfonic acid (PFHxS)

Uniqueness

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid is unique due to its specific structural configuration and the presence of multiple trifluoromethyl groups. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced stability and reactivity.

Properties

IUPAC Name

(2S)-5,5,5-trifluoro-2,3,3-trimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-5(6(12)13)7(2,3)4-8(9,10)11/h5H,4H2,1-3H3,(H,12,13)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFJJUAHCWNAEH-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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